1-(2,6-Dichlorophenyl)piperazine

Description

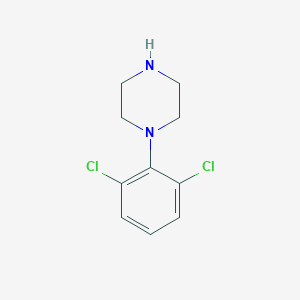

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJMTXRHRBBARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467511 | |

| Record name | 1-(2,6-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63386-61-8 | |

| Record name | 1-(2,6-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dichlorophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 1-(2,6-dichlorophenyl)piperazine, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of established and modern synthetic methodologies. The guide focuses on the causality behind experimental choices, providing detailed, step-by-step protocols and a comparative analysis of the primary synthetic routes: the traditional cyclization method and the palladium-catalyzed Buchwald-Hartwig amination. Mechanistic insights, particularly concerning the challenges posed by the sterically hindered 2,6-dichlorophenyl moiety, are discussed. Furthermore, this guide presents quantitative data to inform process development and optimization, supported by authoritative references from the scientific literature.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS).[1] Compounds bearing this structural motif have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound is a crucial building block in the synthesis of novel therapeutic agents, with the substitution pattern on the phenyl ring playing a critical role in modulating the compound's affinity and selectivity for various receptors.

The synthesis of this compound presents unique challenges due to the steric hindrance imposed by the two chlorine atoms in the ortho positions to the piperazine linkage. This guide will explore the two most prevalent synthetic strategies for this molecule, providing a detailed examination of their underlying principles, practical execution, and relative merits.

Classical Synthesis: Cyclization of 2,6-Dichloroaniline

The traditional approach to the synthesis of N-arylpiperazines involves the reaction of an aniline with a bis(2-haloethyl)amine or its precursor, diethanolamine.[1] This method, while established, often requires harsh reaction conditions, including high temperatures and long reaction times.[2]

Reaction Mechanism

The reaction proceeds in two key stages. First, diethanolamine is converted in situ to a more reactive bis(2-haloethyl)amine intermediate, typically by treatment with a strong acid like hydrobromic or hydrochloric acid.[3] In the second stage, the aniline nitrogen of 2,6-dichloroaniline performs a nucleophilic attack on the electrophilic carbons of the bis(2-haloethyl)amine, leading to a double alkylation and subsequent cyclization to form the piperazine ring. The steric hindrance from the ortho-chloro substituents on the aniline can significantly impede this cyclization, often necessitating high temperatures to overcome the activation energy barrier.

Experimental Protocol: Synthesis from 2,6-Dichloroaniline and Diethanolamine

The following protocol is a representative example adapted from established procedures for similar arylpiperazines.[3][4]

Materials:

-

2,6-Dichloroaniline

-

Diethanolamine

-

48% Hydrobromic acid

-

Toluene

-

20% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Standard reaction glassware with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethanolamine (1.0 eq).

-

With vigorous stirring, slowly add 48% hydrobromic acid (2.2 eq) to the diethanolamine. The reaction is exothermic and should be controlled by the rate of addition.

-

Heat the mixture to 120-130°C and stir for 2-3 hours to ensure the formation of the bis(2-bromoethyl)amine intermediate.

-

Increase the temperature to 150-160°C and slowly add 2,6-dichloroaniline (1.0 eq) dropwise over several hours.

-

Maintain the reaction at 150-160°C and monitor for completion (typically 12-24 hours) using an appropriate analytical technique (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the mixture to 90-100°C and slowly add 20% sodium hydroxide solution until the pH is between 9 and 12.

-

Add toluene to the reaction mixture and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and discard the aqueous layer.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a milder and more efficient alternative to traditional methods.[5][6] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of sterically hindered arylpiperazines.[2]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process:[5][7]

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2,6-dichlorobenzene or 1,3-dichlorobenzene) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center, and a base deprotonates the coordinated piperazine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the piperazine nitrogen reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like 2,6-disubstituted aryl halides. Sterically bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2,6-dichlorobenzene

This protocol is a representative procedure for the palladium-catalyzed synthesis of this compound.

Materials:

-

1-Bromo-2,6-dichlorobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

-

A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

Sodium tert-butoxide (NaOtBu) or another strong base

-

Anhydrous toluene or another suitable solvent

-

Standard Schlenk line or glovebox for inert atmosphere techniques

-

Magnetic stirrer and heating plate

-

Standard glassware for reaction and work-up

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to an oven-dried reaction flask.

-

Add anhydrous toluene to the flask, followed by 1-bromo-2,6-dichlorobenzene (1.0 eq) and piperazine (1.2-1.5 eq).

-

Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthesis Pathways

| Parameter | Traditional Cyclization | Buchwald-Hartwig Amination |

| Starting Materials | 2,6-Dichloroaniline, Diethanolamine | 1-Bromo-2,6-dichlorobenzene or 1,3-dichlorobenzene, Piperazine |

| Reaction Conditions | High temperatures (150-160°C), long reaction times (12-24h) | Milder temperatures (80-110°C), shorter reaction times (2-12h) |

| Reagents | Strong mineral acids (HBr, HCl), corrosive | Air-sensitive catalysts and ligands, strong bases (NaOtBu) |

| Yields | Moderate to good, but can be variable | Generally good to excellent |

| Scope & Limitations | Limited by the availability of anilines, harsh conditions can limit functional group tolerance | Broad substrate scope, tolerant of many functional groups, but catalyst cost can be a factor |

| Safety & Environmental | Use of corrosive acids, potential for hazardous byproducts | Requires inert atmosphere techniques, but can be more atom-economical |

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include multiplets for the aromatic protons and two distinct signals for the piperazine protons.

-

¹³C NMR: The spectrum should show the expected number of signals for the aromatic and piperazine carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

-

Infrared Spectroscopy: Characteristic absorption bands for N-H (if the free base is isolated), C-H, and C-Cl bonds would be present.

Conclusion

The synthesis of this compound can be effectively achieved through both traditional cyclization and modern palladium-catalyzed cross-coupling methods. The traditional approach, while utilizing readily available starting materials, is often hampered by harsh reaction conditions and potentially lower yields. In contrast, the Buchwald-Hartwig amination offers a milder, more efficient, and versatile route, particularly advantageous for the sterically demanding 2,6-dichloro substitution pattern. The choice of synthetic pathway will ultimately depend on factors such as the scale of the synthesis, cost considerations, and the desired purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

-

Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 938. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Torisawa, Y., Nishi, T., & Minamikawa, J. I. (2002). Progress in arylpiperazine synthesis by the catalytic amination reaction. Bioorganic & medicinal chemistry letters, 12(22), 3241–3243. [Link]

-

GAOYOU CITY ORGANIC CHEM FACOTRY. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2022). Scientific reports, 12(1), 10842. [Link]

- Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

Liu, K. G., & Robichaud, A. J. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Medicinal Chemistry Letters, 7(11), 1042–1046. [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

Sun, H., Li, Y., Zhang, Y., & Wang, J. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(7), 9863–9873. [Link]

- Zhang, Z., et al. (2016). Synthetic method of piperazidines drug intermediate.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

1-(2,6-Dichlorophenyl)piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,6-Dichlorophenyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. This document delves into its chemical and physical properties, synthesis methodologies, analytical techniques, and applications in drug discovery and development, with a focus on providing practical insights for laboratory and process development.

Core Compound Identification and Properties

This compound is a disubstituted phenylpiperazine derivative. The strategic placement of chlorine atoms at the 2 and 6 positions of the phenyl ring imparts specific steric and electronic properties that are leveraged in its synthetic applications. It is most commonly available as a free base or as a hydrochloride salt to improve its handling and solubility characteristics.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is critical for its effective use in research and development. The key identifiers and physicochemical properties are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 63386-61-8[1] | 1507372-81-7[2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | C₁₀H₁₃Cl₃N₂[2][3] |

| Molecular Weight | 231.12 g/mol [1] | 267.58 g/mol [2][3][4][7] |

| Appearance | - | White to off-white solid[7] |

| Storage Temperature | - | 2-8°C[5][7] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the formation of the C-N bond between the dichlorinated aromatic ring and the piperazine moiety. While specific, detailed protocols for the 2,6-dichloro isomer are proprietary and not extensively published, the general synthetic routes for arylpiperazines can be adapted. One common approach is the nucleophilic substitution reaction between 1,2-dichlorobenzene and piperazine. However, due to the potential for side reactions and the need for a catalyst, alternative methods are often employed in industrial settings.

A prevalent strategy for analogous compounds, such as the 2,3-dichloro isomer, involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[8] This method, while effective, requires careful control of reaction conditions to manage the formation of impurities.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of arylpiperazines, which can be adapted for the 2,6-dichloro isomer. The key is the strategic formation of the bond between the dichlorophenyl group and the piperazine ring.

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound hydrochloride | C10H13Cl3N2 | CID 117275286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 1507372-81-7 [sigmaaldrich.cn]

- 6. arctomsci.com [arctomsci.com]

- 7. 1-(2,6-dichlorophenyl)piperazineHCl | 1507372-81-7 [chemicalbook.com]

- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

solubility and stability of 1-(2,6-Dichlorophenyl)piperazine

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,6-Dichlorophenyl)piperazine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted piperazine derivative of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters profoundly influence every stage of the development lifecycle, from synthetic route optimization and analytical method development to formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It moves beyond a simple recitation of data, delving into the causality behind experimental design and providing field-proven protocols. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any in-depth analysis. These characteristics govern its behavior in various chemical and biological environments.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| Synonyms | This compound HCl, MFCD28580103 | [1] |

| Molecular Formula | C₁₀H₁₃Cl₃N₂ | [1] |

| Molecular Weight | 267.6 g/mol | [1] |

| CAS Number | 1507372-81-7 | [2] |

| Appearance | Typically an off-white to white solid or crystalline powder | [3][4] |

Note: Data for related dichlorophenylpiperazine isomers is often presented in literature; care must be taken to attribute properties to the correct 2,6-dichloro isomer.

Solubility Profile

Solubility is a critical determinant of a compound's dissolution rate, bioavailability, and suitability for various formulation strategies. The hydrochloride salt form of this compound is expected to enhance its aqueous solubility compared to the free base.

Qualitative Solubility

The solubility of dichlorophenylpiperazine derivatives has been described in various common solvents. Based on data for structurally similar isomers like 1-(2,3-Dichlorophenyl)piperazine hydrochloride, a general solubility profile can be inferred.

| Solvent Class | Solvent | Solubility | Rationale & Implication |

| Aqueous | Water | Soluble | The hydrochloride salt form significantly increases polarity and the potential for ionization, promoting solubility in aqueous media.[4][5][6][7] This is crucial for developing aqueous-based formulations and for dissolution in biological fluids. |

| PBS (pH 7.2) | Soluble (e.g., 10 mg/mL for 2,3-isomer) | Solubility in physiological buffers is a key indicator of potential oral absorption.[5] The piperazine moiety has two pKa values, meaning its ionization state and thus solubility are pH-dependent.[8][9] | |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding and have high dielectric constants, effectively solvating the polar molecule and its counter-ion.[3][5] This is relevant for purification, stock solution preparation, and certain non-aqueous formulations. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 16 mg/mL for 2,3-isomer) | DMSO is a powerful, universal solvent for many pharmaceutical compounds, making it an excellent choice for preparing high-concentration stock solutions for screening and analysis.[5][7] |

| Dimethylformamide (DMF) | Soluble (e.g., 11 mg/mL for 2,3-isomer) | Similar to DMSO, DMF is a useful solvent for initial solubilization and in organic synthesis contexts.[5] |

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a standardized workflow to determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution, simulating physiological pH.

Causality: A kinetic solubility assay is chosen for its high-throughput applicability in early-stage development. It measures the concentration of a compound in solution after precipitation from a DMSO stock, which is representative of conditions in many biological assays.

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation for 1 minute.

-

Incubation: Seal the plate and incubate at room temperature (approx. 25°C) for 2 hours on a plate shaker. This allows the solution to reach equilibrium.

-

Filtration: Transfer the contents to a filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitated compound from the soluble fraction.

-

Quantification: Analyze the filtrate using a validated stability-indicating HPLC-UV method (see Analytical Methodologies section).

-

Calculation: Compare the peak area of the compound in the filtrate against a calibration curve prepared from the DMSO stock to determine the final concentration in µg/mL or µM. This value represents the kinetic solubility under the tested conditions.

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH.[10] Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11]

Forced Degradation Workflow

The following diagram illustrates a systematic approach to stress testing.

Caption: Workflow for a forced degradation study.

Summary of Stress Conditions and Potential Degradation

The stability of the piperazine ring is influenced by factors like pH, temperature, and the presence of oxidizing agents.[12][13] Phenylpiperazines are generally more susceptible to degradation than benzylpiperazines.[14]

| Condition | Reagent/Parameters | Potential Degradation Pathways & Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | The molecule is expected to be relatively stable due to protonation of the piperazine nitrogens, which reduces their nucleophilicity. However, extreme conditions could potentially promote slow degradation. The dichlorophenyl group is generally stable to acid hydrolysis. |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Increased susceptibility compared to acidic conditions. The unprotonated nitrogen atoms are more susceptible to oxidative degradation if trace metals or oxygen are present.[13] The rate of hydrolysis for many compounds increases tenfold for every one-point increase in pH above neutral.[15] |

| Oxidation | 3% H₂O₂, Room Temp | This is a critical stress condition. The secondary amine in the piperazine ring is susceptible to oxidation, potentially forming N-oxides or ring-opened products.[16][17] The presence of metal ions can catalyze this process.[12] |

| Thermal | 80°C (Solid & Solution) | Thermal degradation of piperazine can occur at elevated temperatures, often proceeding via Sₙ2 substitution reactions.[12][18] Degradation is typically first-order with respect to the piperazine concentration.[12][17] |

| Photolytic | ICH Q1B compliant light source (>1.2 million lux hours and >200 watt hours/m²) | The aromatic dichlorophenyl ring can absorb UV light, potentially leading to photo-oxidation or free-radical mediated degradation pathways.[19][20] A dark control is essential to differentiate light-induced degradation from thermal effects.[20] |

Potential Degradation Pathways

Based on the known chemistry of piperazine and related structures, several degradation pathways can be hypothesized.

Caption: Potential degradation pathways for the molecule.

Analytical Methodologies

A robust, stability-indicating analytical method is required to accurately quantify the parent compound and separate it from all potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[8][21]

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reversed-phase HPLC method suitable for the analysis of this compound and its degradation products.

Causality: A C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase combines a phosphate buffer to control the pH and ionization state of the analyte with an organic modifier (acetonitrile) to elute the compound. Gradient elution is often necessary to resolve early-eluting polar degradants from the more retained parent compound. UV detection is chosen based on the UV absorbance of the dichlorophenyl ring.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

-

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.3 with phosphoric acid.[21]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point would be 70% A / 30% B, ramping to 30% A / 70% B over 15 minutes, followed by a re-equilibration step. The gradient must be optimized to ensure separation of all peaks.

-

Flow Rate: 1.0 mL/min.[21]

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm or 257 nm, selected based on the UV absorbance maximum of the compound.[21]

-

Injection Volume: 10 µL.

-

-

System Suitability: Before analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters include:

-

Tailing Factor: Should be ≤ 2.0 for the parent peak.

-

Theoretical Plates: Should be > 2000.

-

%RSD for Peak Area: Should be ≤ 2.0% for replicate injections.

-

-

Analysis: Inject the stressed samples, the unstressed control, and a blank (solvent).

-

Data Processing:

-

Integrate all peaks in the chromatograms.

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

-

Calculate the relative retention time (RRT) for all new peaks (degradants).

-

Ensure mass balance is achieved, where the sum of the assay of the parent peak and the areas of all degradation products is close to 100% of the initial concentration.

-

Conclusion

The are defining characteristics that are critical to its successful development as a pharmaceutical intermediate. As a hydrochloride salt, it exhibits favorable solubility in aqueous and polar organic solvents, which is advantageous for both analysis and formulation. However, its stability profile reveals a susceptibility to oxidative and, to a lesser extent, thermal and photolytic degradation, primarily centered on the piperazine moiety.

A thorough understanding of these liabilities, gained through systematic forced degradation studies, is not a barrier but a prerequisite for robust development. It enables the creation of validated, stability-indicating analytical methods essential for quality control and informs the selection of appropriate storage conditions, excipients, and packaging to ensure the final product's integrity, safety, and efficacy. The protocols and insights provided in this guide serve as a foundational framework for scientists to confidently navigate these critical development challenges.

References

- 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. (n.d.). IndiaMART.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

- 119532-26-2 | CAS DataBase. (n.d.). ChemicalBook.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

- CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.). Google Patents.

- Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. (n.d.). lookchem.

- Forced degradation study. (n.d.). ResearchGate.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Quality Assurance.

- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin.

- SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride. (2025). Thermo Fisher Scientific.

- This compound hydrochloride. (n.d.). PubChem.

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2. (n.d.). ChemicalBook.

- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.

- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(2), 523–534.

- 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS. (2025). MedChemExpress.

- Analytical Methods. (n.d.). RSC Publishing.

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.

- Analytical CHEMISTRY. (n.d.). ResearchGate.

- Piperazine. (n.d.). Wikipedia.

- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). The University of Texas at Austin.

- Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University DigitalCommons@USU.

- Effect of water pH on the stability of pesticides. (2008). MSU Extension.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.

- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K₂CO₃ solutions. (2023). Journal of Environmental Chemical Engineering, 11(6).

- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry.

- Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.

- Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (n.d.). University of Texas at Austin.

- Degradation of aqueous piperazine in carbon dioxide capture. (2025). ResearchGate.

- 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem.

- 2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia.

- 1-(2,6-Dichlorophenyl)sulfonylpiperazine. (n.d.). PubChem.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.

- This compound Hydrochloride. (n.d.). Pharmaffiliates.

Sources

- 1. This compound hydrochloride | C10H13Cl3N2 | CID 117275286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 119532-26-2 | CAS DataBase [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 [chemicalbook.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. longdom.org [longdom.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 17. researchgate.net [researchgate.net]

- 18. sites.utexas.edu [sites.utexas.edu]

- 19. researchgate.net [researchgate.net]

- 20. database.ich.org [database.ich.org]

- 21. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activities of 1-(2,6-Dichlorophenyl)piperazine

Introduction

1-(2,6-Dichlorophenyl)piperazine is a halogenated arylpiperazine that, while not extensively characterized for its direct biological effects, serves as a crucial synthetic intermediate in the development of targeted therapeutics. Its structural isomer, 1-(2,3-dichlorophenyl)piperazine (DCPP), is a well-known metabolite of the atypical antipsychotic aripiprazole and exhibits partial agonist activity at dopamine D2 and D3 receptors.[1][2] In contrast, the biological profile of this compound is primarily understood through the activities of the compounds it helps to create. This guide will provide a comprehensive overview of the known applications and inferred biological relevance of this compound, with a focus on its role as a precursor to potent enzyme inhibitors. We will also explore the broader significance of the 2,6-dichlorophenyl moiety in pharmacologically active agents.

Distinguishing this compound from its Isomers

The seemingly subtle shift in the position of the chlorine atoms on the phenyl ring significantly alters the pharmacological properties of dichlorophenylpiperazines. This distinction is critical for researchers in the field of medicinal chemistry and drug development.

| Compound | Known Biological Activity | Primary Therapeutic Association |

| This compound | Primarily used as a synthetic intermediate for enzyme inhibitors (e.g., tankyrase inhibitors). Direct biological activity is not well-documented. | Oncology |

| 1-(2,3-Dichlorophenyl)piperazine (DCPP) | Partial agonist at dopamine D2 and D3 receptors.[1] | Antipsychotics (as a metabolite of aripiprazole) |

| 1-(3,4-Dichlorophenyl)piperazine | Serotonin releasing agent and β1-adrenergic receptor blocker. | Central Nervous System Disorders |

This table underscores the importance of precise isomeric substitution in determining the biological target and subsequent therapeutic application of these compounds. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern appear to be particularly favorable for interaction with the active sites of certain enzymes, as will be discussed.

Role as a Synthetic Intermediate in Targeted Therapies

The primary documented utility of this compound lies in its function as a building block for more complex molecules with significant therapeutic potential.

Tankyrase Inhibitors for Oncology

This compound hydrochloride is a key reactant in the synthesis of pyrazolopyrimidones and pyrazolopyridones, which act as potent inhibitors of tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are implicated in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.

The inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive tumor growth.

Below is a diagram illustrating the role of tankyrase in the Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.

Sources

An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)piperazine: Precursors and Metabolites

This guide provides a comprehensive technical overview of 1-(2,6-Dichlorophenyl)piperazine, a key chemical intermediate and a potential metabolite of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, metabolic pathways, and analytical quantification.

Introduction

This compound is a substituted arylpiperazine. The arylpiperazine moiety is a significant pharmacophore found in a wide array of centrally acting drugs, including antidepressants and antipsychotics.[1] Understanding the synthesis of this compound from its precursors and its metabolic fate is crucial for drug design, development, and toxicology studies. The substitution pattern on the phenyl ring significantly influences the pharmacological and metabolic properties of the compound.

Part 1: Precursors and Synthesis of this compound

The synthesis of this compound typically involves the formation of the piperazine ring through the reaction of a substituted aniline with a suitable nitrogen-containing dielectrophile. The most common and industrially scalable methods utilize readily available starting materials.

Key Precursors:

-

2,6-Dichloroaniline: This is the primary precursor that provides the dichlorophenyl moiety.

-

Diethanolamine or Bis(2-chloroethyl)amine hydrochloride: These reagents serve as the source for the piperazine ring structure.

Synthetic Strategy: The Cyclization Reaction

The core of the synthesis is a cyclization reaction between 2,6-dichloroaniline and a precursor of the piperazine ring. One common approach involves the reaction with bis(2-chloroethyl)amine hydrochloride.[2][3]

A general synthetic scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the synthesis of dichlorophenylpiperazines.[3]

Materials:

-

2,6-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

n-Propanol (or other high-boiling solvent)

-

Sodium hydroxide solution

-

Toluene (for extraction)

-

Hydrochloric acid (for salt formation)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature probe, charge 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a 1:1.1 molar ratio.

-

Solvent Addition: Add n-propanol as the solvent.

-

Heating: Heat the reaction mixture to a reflux temperature of 120-150°C and maintain for 24-48 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: After completion, cool the reaction mixture. Add water and basify with a sodium hydroxide solution to a pH of 10-12.

-

Extraction: Extract the aqueous layer with toluene.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound free base.

-

Purification and Salt Formation: The crude product can be purified by vacuum distillation or column chromatography. For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid. The resulting precipitate is filtered, washed with a cold solvent, and dried to yield this compound hydrochloride.

Yields: The reported yields for similar syntheses of dichlorophenylpiperazines are in the range of 60-70%.[3]

Part 2: Metabolites of this compound

The metabolism of arylpiperazines is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][4] The main metabolic pathways are N-dealkylation and aromatic hydroxylation.[1][4] While specific studies on the metabolism of this compound are not extensively available, its metabolic fate can be predicted based on the known metabolism of structurally similar compounds like m-chlorophenylpiperazine (mCPP).[1][4]

Predicted Metabolic Pathways:

-

Aromatic Hydroxylation: The dichlorophenyl ring can undergo hydroxylation, catalyzed predominantly by CYP2D6.[1][4] The position of hydroxylation can vary.

-

N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized.

-

Piperazine Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound using liver microsomes, a common in vitro model.[5][6]

Materials:

-

This compound

-

Human liver microsomes (commercially available)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and this compound at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.

-

Sample Analysis: Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method like LC-MS/MS.

Part 3: Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in various matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique due to its high selectivity and sensitivity.[7][8]

Analytical Method: HPLC-MS/MS

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution with:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined by direct infusion of the compound.

-

MRM Transitions for Metabolites: Predicted based on the expected metabolic transformations (e.g., +16 Da for hydroxylation).

-

Data Presentation

Table 1: Synthetic Yields of Dichlorophenylpiperazines

| Compound | Starting Materials | Yield (%) | Reference |

| 1-(2,3-Dichlorophenyl)piperazine HCl | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl | 65.6 | [9] |

| 1-(2,3-Dichlorophenyl)piperazine HCl | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl | 64.0 | [3] |

Table 2: Pharmacokinetic Parameters of m-Chlorophenylpiperazine (as an example arylpiperazine)

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 2.4 - 6.8 hours (IV), 2.6 - 6.1 hours (Oral) | [10] |

| Absolute Bioavailability | 12% - 84% | [10] |

Conclusion

This technical guide provides a foundational understanding of the precursors, synthesis, and metabolic pathways of this compound. The provided protocols offer a starting point for researchers to synthesize and study this important chemical entity. Further research is warranted to fully elucidate the specific metabolites of this compound and their potential pharmacological activities. The analytical methods described herein are crucial for such investigations, enabling accurate quantification in complex biological matrices.

References

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current medicinal chemistry, 14(13), 1433-1444. [Link]

-

Paine, A. J., & Andreakos, E. (2004). The use of liver microsomes in vitro methods to study toxicant metabolism and predict species efficacy. Drug metabolism reviews, 36(3-4), 525-542. [Link]

- Jiangxi Hualong Chemical Co., Ltd. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.

-

von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Shader, R. I. (1999). Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions. Psychopharmacology, 145(1), 113-122. [Link]

- Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. CN114750155A.

-

Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kolsch, H., Kuhn, K. U., & Rao, M. L. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-188. [Link]

-

Lee, S. Y., Oh, S. J., Kim, J. M., Kim, K. M., Choi, C. W., Chi, D. Y., & Chung, J. H. (2008). In vitro metabolism studies of [18F]-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear medicine and biology, 35(3), 337-343. [Link]

-

Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1-7.8.24. [Link]

- Jiangsu Nhwa Pharmaceutical Co., Ltd. (2020). Detection method of 1-(2, 3-dichlorophenyl)

- Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536A.

-

Antia, U., & Tettey, J. (2011). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 63(9), 1163-1171. [Link]

-

Reddy, P. R., Kumar, P. P., & Reddy, G. O. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

-

Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

Sources

- 1. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-(2,6-Dichlorophenyl)piperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,6-dichlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis. While a complete set of publicly available experimental spectra for this specific molecule is elusive, this guide offers a detailed predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing comparisons with closely related analogs, this document equips researchers with the necessary framework to acquire, interpret, and validate the spectroscopic data for this compound and similar compounds. Methodologies for data acquisition and interpretation are discussed in detail, emphasizing the causal relationships between molecular structure and spectral features.

Introduction

This compound (CAS No. 63386-61-8) is a substituted phenylpiperazine that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1] Its molecular structure, comprising a dichlorinated aromatic ring linked to a piperazine moiety, necessitates rigorous characterization to ensure identity, purity, and quality in drug development and manufacturing processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing unambiguous structural elucidation and a fingerprint for the compound.

This guide addresses the notable scarcity of published, comprehensive experimental spectroscopic data for this compound. To bridge this gap, we present a detailed, predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. This approach not only provides a robust hypothesis of the expected spectral data but also serves as a pedagogical tool for scientists engaged in the characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the phenyl ring and the piperazine ring. The symmetry of the 2,6-dichlorophenyl group will significantly influence the appearance of the aromatic signals.

Methodology for ¹H NMR Data Acquisition:

A standard approach for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | d (J ≈ 8 Hz) | 2H | H-3, H-5 | Due to the symmetry of the 2,6-dichlorophenyl ring, the two protons meta to the piperazine substituent are chemically equivalent. They are expected to appear as a doublet due to coupling with the H-4 proton. |

| ~ 7.10 | t (J ≈ 8 Hz) | 1H | H-4 | The proton para to the piperazine substituent will be split into a triplet by the two adjacent H-3 and H-5 protons. |

| ~ 3.20 | t (J ≈ 5 Hz) | 4H | -CH₂-N(Ar)-CH₂- | These are the four protons on the piperazine ring adjacent to the phenyl group. They are expected to be deshielded due to the electron-withdrawing effect of the aromatic ring and the nitrogen atom. |

| ~ 3.05 | t (J ≈ 5 Hz) | 4H | -CH₂-NH-CH₂- | These are the four protons on the piperazine ring adjacent to the secondary amine. They are typically slightly more shielded than the protons closer to the aromatic ring. |

| ~ 1.90 | br s | 1H | -NH- | The proton on the secondary amine of the piperazine ring often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

Diagram of ¹H NMR Workflow:

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.

Methodology for ¹³C NMR Data Acquisition:

The sample preparation and instrument setup are similar to that for ¹H NMR. The key differences in acquisition are:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.

-

Spectral Width: A wider spectral width, typically 0 to 220 ppm, is used.

Predicted ¹³C NMR Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C-1 | The ipso-carbon attached to the piperazine nitrogen is expected to be significantly deshielded. |

| ~ 135 | C-2, C-6 | The carbons bearing the chlorine atoms will be deshielded due to the electronegativity of chlorine. |

| ~ 129 | C-3, C-5 | These aromatic carbons are expected to resonate in the typical aromatic region. |

| ~ 125 | C-4 | This aromatic carbon is also expected in the typical aromatic region. |

| ~ 50 | -CH₂-N(Ar)-CH₂- | The carbons of the piperazine ring adjacent to the aromatic ring are deshielded by the nitrogen and the ring. |

| ~ 45 | -CH₂-NH-CH₂- | The carbons of the piperazine ring adjacent to the secondary amine are generally more shielded. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition:

-

Attenuated Total Reflectance (ATR): This is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

-

KBr Pellet: Alternatively, a few milligrams of the sample can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine) |

| ~ 1600-1450 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-N Stretch | Aryl-Amine |

| ~ 800-750 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Methodology for MS Data Acquisition:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z ratio.

Predicted MS Data and Interpretation:

The molecular weight of this compound (C₁₀H₁₂Cl₂N₂) is approximately 230.12 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺):

-

An [M]⁺˙ peak at m/z 230 (for the molecule with two ³⁵Cl atoms).

-

An [M+2]⁺˙ peak at m/z 232 of approximately two-thirds the intensity of the M⁺˙ peak (due to the presence of one ³⁵Cl and one ³⁷Cl).

-

An [M+4]⁺˙ peak at m/z 234 of approximately one-ninth the intensity of the M⁺˙ peak (due to the presence of two ³⁷Cl atoms).

-

-

Key Fragmentation Pathways: The fragmentation of phenylpiperazines is well-documented.[2][3] Common fragmentation patterns involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen.

Diagram of a Plausible Fragmentation Pathway:

Caption: Predicted Mass Spectrometry Fragmentation.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11492345, this compound. [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data - ¹H NMR Chemical Shifts. [Link].

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data - ¹³C NMR Chemical Shifts. [Link].

-

NIST Chemistry WebBook. [Link].

-

Spectral Database for Organic Compounds (SDBS). [Link].

- Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.

-

PubChem. 1-(2,3-Dichlorophenyl)piperazine. [Link].

-

mzCloud. 1-(2,3-Dichlorophenyl)piperazine. [Link].

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link].

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 1-(2,6-Dichlorophenyl)piperazine

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 1-(2,6-Dichlorophenyl)piperazine. The method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control analysis of bulk drug substance and for monitoring stability. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, chromatographic conditions, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[2] This application note addresses the need for a standardized analytical procedure by presenting a fully developed and validated stability-indicating HPLC-UV method.

The development of this method was guided by the physicochemical properties of this compound and established chromatographic principles. The dichlorophenyl chromophore suggests strong UV absorbance, making UV detection a suitable choice. The basic nature of the piperazine moiety necessitates careful control of the mobile phase pH to ensure good peak shape and retention. The method's stability-indicating capability was established through forced degradation studies, which demonstrate its specificity in the presence of potential degradation products.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂Cl₂N₂ | PubChem |

| Molecular Weight | 231.12 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

This data is essential for selecting the appropriate column chemistry and mobile phase composition.

HPLC-UV Method Parameters

A meticulous selection of chromatographic parameters is fundamental to achieving the desired separation and quantification. The rationale for each parameter is detailed below.

| Parameter | Condition | Rationale |

| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector. | A standard HPLC setup provides the necessary precision and control. A Photodiode Array (PDA) detector is recommended for initial wavelength optimization and peak purity analysis. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase is a versatile choice for the separation of moderately polar compounds like this compound. The 250 mm length provides high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure. |

| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)B: AcetonitrileIsocratic elution: A:B (60:40 v/v) | The phosphate buffer controls the pH of the mobile phase, ensuring consistent ionization of the analyte and promoting good peak shape. A pH of 3.0 is chosen to ensure the piperazine moiety is protonated, which enhances its interaction with the stationary phase and provides stable retention. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. An isocratic elution simplifies the method and improves reproducibility. |

| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a reasonable analysis time without generating excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. 30 °C is a common and effective temperature for this type of analysis. |

| Detection Wavelength | 254 nm | The dichlorophenyl chromophore is expected to have significant absorbance in the UV region. Based on data for similar compounds, 254 nm is a suitable starting wavelength.[3] It is strongly recommended to perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |

| Injection Volume | 10 µL | A 10 µL injection volume is a good starting point to achieve adequate sensitivity without overloading the column. |

| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances at the beginning of the chromatogram. |

Experimental Protocols

Preparation of Solutions

1. Buffer Solution (Mobile Phase A):

-

Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

-

Filter through a 0.45 µm membrane filter and degas.

2. Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

3. Standard Working Solutions (for Linearity):

-

Prepare a series of at least five standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

-

Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. Sonicate and filter through a 0.45 µm syringe filter if necessary.

-

Further dilute as required to fall within the linear range of the method.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solutions for quantification.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a sample of this compound. The sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show adequate separation of the main peak from any degradation products, with no interference at the retention time of the analyte. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

Linearity

The linearity of the method was evaluated by analyzing the series of standard working solutions. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of this compound standard into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

| Level | Acceptance Criteria |

| Recovery | 98.0% to 102.0% |

Precision

-

Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days, by different analysts, or on different instruments.

| Parameter | Acceptance Criteria |

| Relative Standard Deviation (RSD) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

| Parameter Varied | Variation | Acceptance Criteria |

| Flow Rate | ± 0.1 mL/min | System suitability parameters met. |

| Column Temperature | ± 2 °C | System suitability parameters met. |

| Mobile Phase pH | ± 0.2 units | System suitability parameters met. |

System Suitability

To ensure the performance of the chromatographic system, system suitability parameters should be checked before each analytical run.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow from solution preparation to data analysis.

Method Validation Logic

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of this compound. The method is simple, accurate, precise, and stability-indicating, making it well-suited for quality control and stability testing in a pharmaceutical setting. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

-

PubChem. This compound. [Link]

- Google Patents. Detection method of 1-(2,3-dichlorophenyl)

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Scholars Research Library. Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

Application Notes: Strategic Synthesis of Aripiprazole Utilizing 1-(2,6-Dichlorophenyl)piperazine

Abstract

This document provides a comprehensive guide to the synthesis of aripiprazole, a leading atypical antipsychotic, with a strategic focus on the application of 1-(2,6-Dichlorophenyl)piperazine as a key intermediate. The narrative delves into the mechanistic underpinnings of the synthesis, offering a detailed, step-by-step protocol for the N-alkylation reaction that forms the core of the aripiprazole molecule. Furthermore, this guide outlines robust methodologies for the purification and analytical validation of the final product, ensuring the synthesized active pharmaceutical ingredient (API) meets stringent quality and purity standards. Visual aids in the form of diagrams are provided to clarify the reaction workflow and mechanism, alongside a structured table of key reaction parameters for easy reference and optimization.

Introduction: The Significance of Aripiprazole and its Synthetic Precursors

Aripiprazole is a widely prescribed atypical antipsychotic medication utilized in the treatment of schizophrenia, bipolar disorder, and other mood disorders.[1] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist sets it apart from other antipsychotics, contributing to its efficacy and favorable side-effect profile.[2] The chemical synthesis of aripiprazole is a multi-step process that relies on the precise coupling of key building blocks.[3]

Among these, this compound stands out as a critical starting material. The piperazine moiety within this compound is a common structural motif in many pharmaceuticals, valued for its ability to influence physicochemical properties and interact with biological targets.[4] The dichlorophenyl group, in the context of aripiprazole, is integral to the molecule's interaction with its target receptors. The purity and reactivity of this compound are paramount, as any impurities can carry through to the final API, potentially compromising its safety and efficacy.[5]

The most prevalent and efficient synthetic route to aripiprazole involves the N-alkylation of this compound with a second key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[3][6] This reaction, a nucleophilic substitution, forms the central carbon-nitrogen bond that links the two principal fragments of the aripiprazole molecule.[3]

The Core Reaction: N-Alkylation and its Mechanistic Pathway

The cornerstone of aripiprazole synthesis is the nucleophilic substitution reaction between this compound and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the bromobutoxy chain.[3] This process is typically facilitated by a base and proceeds via an SN2 mechanism, where the reaction rate is dependent on the concentration of both reactants.[3]